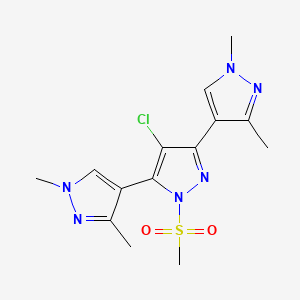![molecular formula C16H22N4O B10895282 1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10895282.png)
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA is a synthetic organic compound with a complex structure It is characterized by the presence of a urea group, a pyrazole ring, and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA typically involves the reaction of N-methyl-N’-(4-methylphenyl)urea with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA include other urea derivatives and pyrazole-containing compounds. Examples include:
- N-METHYL-N’-(4-METHYLPHENYL)UREA
- 1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL UREA
Uniqueness
What sets N-METHYL-N’-(4-METHYLPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C16H22N4O/c1-11-6-8-14(9-7-11)17-16(21)19(4)10-15-12(2)18-20(5)13(15)3/h6-9H,10H2,1-5H3,(H,17,21) |
InChI Key |
SMJWZJQQBWSANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=C(N(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-cyanophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10895203.png)
![(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B10895208.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide](/img/structure/B10895210.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B10895213.png)
![4-{[(E)-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895216.png)


![2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895236.png)
![ethyl 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10895245.png)
![1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea](/img/structure/B10895264.png)
![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895268.png)
![13-(difluoromethyl)-11-methyl-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895276.png)
![(2Z,5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10895284.png)
